Sordaricin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

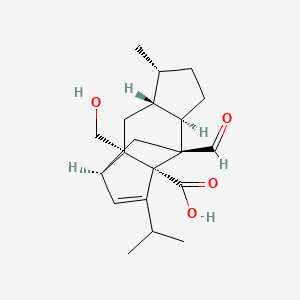

Sordaricin is a complex organic compound with a unique structure It features multiple chiral centers and a fused ring system, making it an interesting subject for chemical research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sordaricin typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction to form the core ring structure, followed by various functional group modifications to introduce the formyl, hydroxymethyl, and carboxylic acid groups. The reaction conditions often require precise temperature control, catalysts, and protective groups to ensure the correct stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring

Applications De Recherche Scientifique

Key Findings:

- Selective Inhibition : Sordaricin derivatives selectively inhibit protein synthesis in pathogenic fungi without affecting mammalian systems, making them promising candidates for antifungal therapy .

- Resistance Profiles : Some fungal species exhibit intrinsic resistance to this compound due to variations in their molecular targets .

Pharmacokinetics

The pharmacokinetic properties of this compound derivatives have been studied extensively. For instance, GM193663 and GM237354 were evaluated in mouse models for their effectiveness against disseminated candidiasis and aspergillosis. Key pharmacokinetic parameters include:

| Compound | Maximum Serum Level (μg/ml) | Area Under Curve (h·μg/ml) | Half-Life (h) | Clearance (ml/h) |

|---|---|---|---|---|

| GM193663 | 51.8 | 79.5 | 0.8 | 21 |

| GM237354 | 23 | 46 | 0.85 | 25 |

These studies indicate that this compound derivatives maintain effective serum levels and exhibit significant antifungal activity in vivo .

Clinical Applications

This compound's antifungal activity has been demonstrated against several clinically relevant pathogens, including species of Candida and Aspergillus. Notable applications include:

- Candidiasis Treatment : this compound derivatives have shown potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) often below 0.125 μg/ml .

- Aspergillosis Management : Studies have also highlighted the effectiveness of this compound derivatives against Aspergillus species, which are critical pathogens in immunocompromised patients .

Case Studies

- Mouse Model of Candidiasis : In a study involving murine models infected with Candida albicans, treatment with GM193663 resulted in improved survival rates compared to untreated controls, demonstrating the compound's potential as an effective therapeutic agent .

- Pharmacological Evaluation : Another investigation assessed the efficacy of GM237354 in treating systemic fungal infections in rats and mice, showing significant reductions in fungal load and improved survival outcomes .

Propriétés

Formule moléculaire |

C20H28O4 |

|---|---|

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

(1R,2S,4R,5R,8R,9S,11R)-9-formyl-2-(hydroxymethyl)-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-11(2)16-6-13-7-19(10-22)15-5-4-12(3)14(15)8-18(13,9-21)20(16,19)17(23)24/h6,10-15,21H,4-5,7-9H2,1-3H3,(H,23,24)/t12-,13+,14-,15-,18+,19+,20-/m1/s1 |

Clé InChI |

QIMCUSGGYZHVEF-VULLPXFTSA-N |

SMILES |

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)CO |

SMILES isomérique |

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO |

SMILES canonique |

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)CO |

Synonymes |

sordaricin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.